Sodium 4-bromo-2,6-xylenolate

Polymer Chemistry Biphasic Synthesis Formulation Science

Sodium 4-bromo-2,6-xylenolate (CAS 85712-10-3, molecular formula C₈H₈BrNaO, molecular weight 223.04 g/mol) is the sodium salt of 4-bromo-2,6-dimethylphenol, a halogenated phenolate derivative. It features a bromine substituent at the para position and methyl groups at the two ortho positions of the aromatic ring, complexed with a sodium cation.

Molecular Formula C8H8BrNaO
Molecular Weight 223.04 g/mol
CAS No. 85712-10-3
Cat. No. B12660050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-bromo-2,6-xylenolate
CAS85712-10-3
Molecular FormulaC8H8BrNaO
Molecular Weight223.04 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1[O-])C)Br.[Na+]
InChIInChI=1S/C8H9BrO.Na/c1-5-3-7(9)4-6(2)8(5)10;/h3-4,10H,1-2H3;/q;+1/p-1
InChIKeyUPEUQPKXADLKGG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 4-Bromo-2,6-Xylenolate (CAS 85712-10-3): Core Identity and Procurement Starting Point


Sodium 4-bromo-2,6-xylenolate (CAS 85712-10-3, molecular formula C₈H₈BrNaO, molecular weight 223.04 g/mol) is the sodium salt of 4-bromo-2,6-dimethylphenol, a halogenated phenolate derivative [1]. It features a bromine substituent at the para position and methyl groups at the two ortho positions of the aromatic ring, complexed with a sodium cation [1]. This ionic salt form is primarily utilized as a nucleophilic reagent and intermediate in organic synthesis, particularly in polymerization reactions to produce poly(2,6-dimethyl-1,4-phenylene ether) (PPE) [2].

Why 4-Bromo-2,6-Xylenol or Potassium 4-Bromo-2,6-Xylenolate Cannot Simply Replace the Sodium Salt


Substituting sodium 4-bromo-2,6-xylenolate with the free phenol 4-bromo-2,6-xylenol or the potassium salt introduces quantifiable performance gaps that directly impact reaction design and procurement decisions. The sodium salt exhibits markedly higher aqueous solubility than the free phenol, which is only slightly soluble in water . This solubility difference is critical for biphasic polymerization processes where the phenolate must be dissolved in the aqueous phase to react at the interface [1]. Furthermore, the choice of counterion (sodium vs. potassium) alters the nucleophilic reactivity of the phenolate anion; potassium phenolates generally exhibit higher reactivity than their sodium counterparts in silylation and alkylation reactions, meaning sodium salts can offer greater reaction control where moderated nucleophilicity is desired . The bromine substituent itself provides a superior leaving group for oxidative displacement compared to hydrogen or chlorine, a property retained by the sodium salt but not present in non-halogenated analogs [2].

Quantitative Technical Evidence for Sodium 4-Bromo-2,6-Xylenolate Selection


Aqueous Solubility Advantage of the Sodium Salt Over the Free Phenol

Sodium 4-bromo-2,6-xylenolate is qualitatively reported as soluble in water, whereas the parent free phenol, 4-bromo-2,6-dimethylphenol, is only slightly soluble in water . This differential solubility is functionally decisive in biphasic polycondensation reactions, where the monomer must be fully dissolved in the aqueous alkaline phase to enable interfacial polymerization [1]. Although precise solubility values in g/L were not identified in the available literature, the binary classification (soluble vs. slightly soluble) provides a clear operational threshold for selecting the sodium salt for aqueous-phase process integration.

Polymer Chemistry Biphasic Synthesis Formulation Science

Superior Leaving Group Ability of Bromine Over Hydrogen in Oxidative Displacement

Huysmans and Waters (1967) demonstrated via electron spin resonance (ESR) flow technique that the bromine atom in 4-bromo-2,6-dimethylphenol is displaced more easily than the para-hydrogen atom in 2,6-dimethylphenol during heterogeneous oxidation [1]. This finding is directly relevant to the sodium salt, as the phenolate anion is the reactive species in oxidative polymerization. The ESR spectra of secondary radicals from 4-substituted 2,6-dimethylphenols were identical to those from unsubstituted 2,6-dimethylphenol, confirming that the para-substituent is displaced during radical formation [1]. This property underpins the utility of 4-bromo-2,6-dimethylphenol as a monomer for poly(2,6-dimethyl-1,4-phenylene ether) (PPE) synthesis via oxidative coupling.

ESR Spectroscopy Radical Chemistry Oxidative Polymerization

Validated Performance in Silica-Gel-Promoted Biphasic PPE Polymerization

Shibasaki et al. (2009) demonstrated that 4-bromo-2,6-dimethylphenol (BDMP), converted to its sodium salt in situ with NaOH, undergoes successful biphasic polycondensation to poly(2,6-dimethyl-1,4-phenylene ether) (PPE) using silica gel as a non-oil-derived phase transfer promoter at 20 °C under air [1]. The monomer loading was 0.38 g BDMP (1.9 mmol) in 5 mL water with 1.6 g NaOH (40 mmol) and 0.0038 g silica gel (1 wt% to monomer), yielding PPE after 12 h in a toluene/water biphasic system [1]. This protocol specifically requires the sodium phenolate form for aqueous dissolution; the free phenol would not dissolve adequately in water alone. The use of silica gel as a promoter, rather than conventional oil-derived phase transfer catalysts, represents a green chemistry advantage for the sodium phenolate system.

Polymer Chemistry Phase Transfer Catalysis Green Chemistry

Controlled Nucleophilicity Relative to the Potassium Salt

Phenolate silylation and alkylation kinetics studies have established that potassium phenolates are generally more reactive than the corresponding sodium phenolates . This class-level trend arises from the larger ionic radius of K⁺ (1.33 Å) compared to Na⁺ (0.95 Å), resulting in a looser ion pair and greater phenolate anion availability for nucleophilic attack [1]. For sodium 4-bromo-2,6-xylenolate, the tighter Na⁺–phenolate ion pair moderates nucleophilicity, offering a controlled reactivity profile that can reduce unwanted side reactions relative to the more aggressive potassium analog. This is particularly relevant in multi-step syntheses where over-reactivity of the potassium salt could lead to lower selectivity or product degradation.

Organometallic Chemistry Nucleophilic Substitution Reaction Optimization

Molecular Weight and Stoichiometric Precision in Reaction Planning

The molecular weight of sodium 4-bromo-2,6-xylenolate is 223.04 g/mol (C₈H₈BrNaO), compared to 201.06 g/mol for the free phenol (C₈H₉BrO) and 239.15 g/mol for the potassium salt (C₈H₈BrKO) [1][2]. In stoichiometric calculations for polymerization reactions such as the silica-gel-promoted biphasic polycondensation where 1.9 mmol of monomer is employed, the salt form adds 22 g/mol (Na⁺ vs. H) to the formula weight, corresponding to an ~11% mass increase that must be accounted for in reagent weighing [3]. Using the free phenol would result in an under-weighing error if the protocol is designed for the sodium salt, while using the potassium salt would introduce an additional ~7% mass discrepancy relative to the sodium salt.

Synthetic Chemistry Stoichiometry Procurement Specifications

High-Value Application Scenarios for Sodium 4-Bromo-2,6-Xylenolate


Green Biphasic Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether) (PPE)

Sodium 4-bromo-2,6-xylenolate is the directly applicable monomer for silica-gel-promoted biphasic polycondensation to PPE, an engineering thermoplastic [1]. The sodium salt's water solubility enables aqueous-phase dissolution of the monomer, a prerequisite for the interfacial polymerization mechanism. The protocol uses silica gel (a non-oil-derived promoter) instead of conventional ammonium or phosphonium phase transfer catalysts, aligning with green chemistry principles. Procurement of the pre-formed sodium salt streamlines this process, eliminating the need for in-situ neutralization of the free phenol with NaOH.

Oxidative Coupling Polymerization for High-Performance Polyarylene Ethers

The facile displacement of the bromine substituent—demonstrated by ESR evidence that bromine leaves more readily than hydrogen in 4-substituted 2,6-dimethylphenols [2]—makes sodium 4-bromo-2,6-xylenolate a preferred monomer for oxidative coupling polymerization catalyzed by cupric ions in basic solution [3]. The resulting polyarylene ethers are high molecular weight engineering plastics used in blends with polyamides and polystyrenes. The controlled reactivity of the sodium salt, compared to the more aggressive potassium analog, supports reproducible polymerization kinetics.

Precursor for Silver and Copper Phenolate Complexes in Materials Chemistry

Silver and copper 4-bromo-2,6-dimethylphenolates, prepared via cation exchange from the sodium salt, serve as precursors to polyhalophenylene ethers upon thermal decomposition [3]. The sodium salt provides a convenient, water-soluble starting material for metathesis reactions to prepare these transition metal phenolates. The resulting copper complexes are of interest for their diamagnetic properties and potential applications in electronic materials.

Synthetic Intermediate for Pharmaceutical and Agrochemical Building Blocks

The 4-bromo-2,6-dimethylphenyl scaffold, accessed via the sodium phenolate, is a versatile intermediate in medicinal and agricultural chemistry. The bromine atom serves as a handle for Suzuki coupling, cyanation (with Cu₂CN₂ in refluxing DMF) [4], and other cross-coupling reactions. The sodium salt form offers improved handling and dosing characteristics compared to the free phenol in automated synthesis platforms, due to its crystalline solid nature and enhanced solubility in polar reaction media.

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